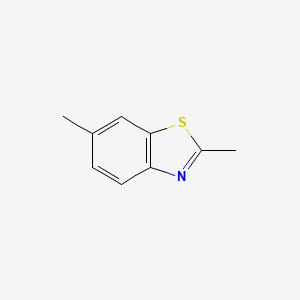

2,6-Dimethylbenzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93784. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-6-3-4-8-9(5-6)11-7(2)10-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKCSLMWKCKDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062724 | |

| Record name | Benzothiazole, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2941-71-1 | |

| Record name | 2,6-Dimethylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylbenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6T7PN5F1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,6-Dimethylbenzothiazole CAS number and properties

An In-depth Technical Guide to 2,6-Dimethylbenzothiazole

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, and its significance as a scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Properties and Identification

This compound is an aromatic heterocyclic compound featuring a benzene ring fused to a thiazole ring, with methyl substitutions at positions 2 and 6.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Reference |

| CAS Number | 2941-71-1 | [1][2] |

| Molecular Formula | C₉H₉NS | [3][4] |

| Molecular Weight | 163.24 g/mol | [1][3] |

| InChI Key | JEKCSLMWKCKDCC-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)C | [4] |

| Synonyms | 2,6-Dimethyl-1,3-benzothiazole, Benzothiazole, 2,6-dimethyl- | [2] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 132 °C at 20 mmHg | [3] |

| Density | 1.14 g/mL | [3] |

| Refractive Index | n20D 1.61 | [3] |

| Purity | Typically ≥98% (GC) | [3] |

| Solubility | For biological assays, pre-dissolving in DMSO is recommended. The parent compound, benzothiazole, is slightly soluble in water and very soluble in ether and acetone. | [1][5] |

| Storage | Store at 2 - 8 °C | [3] |

| Predicted XlogP | 3.1 | [4] |

Synthesis Methodologies

The synthesis of the this compound core is primarily achieved through cyclization reactions. These methods often involve the formation of the thiazole ring onto a pre-substituted benzene precursor.

Common Synthetic Routes

Several strategies exist for the synthesis of substituted benzothiazoles:

-

Oxidative Cyclization of Thioformanilides : A primary route involves the intramolecular oxidative cyclization of N-(4-methyl-2-mercaptophenyl)acetamide or similar thioformanilide precursors.

-

Hypervalent Iodine-Mediated Cyclization : This method employs hypervalent iodine reagents to facilitate the cyclization of thioformanilides under ambient conditions, proceeding through a thiyl radical intermediate to give high yields.[1]

-

DDQ-Promoted Cyclization : The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a solvent like dichloromethane promotes the intramolecular cyclization.[1]

-

Condensation Reactions : Green chemistry approaches often utilize the condensation of 2-amino-5-methylthiophenol with acetic acid or other reagents, frequently accelerated by microwave irradiation or ultrasound to reduce reaction times and improve yields.[1][6]

General Experimental Protocol: Synthesis via Oxidative Cyclization

The following is a representative protocol for the synthesis of a 2,6-disubstituted benzothiazole, based on common cyclization methodologies.

Materials:

-

4-Methyl-2-aminothiophenol

-

Acetyl chloride (or acetic anhydride)

-

An oxidizing agent (e.g., DDQ, iodine)

-

An appropriate solvent (e.g., Dichloromethane, Chloroform)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Acylation: To a stirred solution of 4-methyl-2-aminothiophenol (1 equivalent) in dichloromethane at 0 °C, slowly add acetyl chloride (1.1 equivalents). Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates the consumption of the starting material.

-

Work-up 1: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the crude N-(2-mercapto-4-methylphenyl)acetamide intermediate.

-

Cyclization: Dissolve the crude intermediate in chloroform. Add the oxidizing agent (e.g., DDQ, 1.2 equivalents) portion-wise at room temperature. Heat the mixture to reflux (45-55 °C) and monitor the reaction by TLC for 9-15 hours.[7]

-

Work-up 2: After cooling to room temperature, filter the reaction mixture. Wash the filtrate with saturated sodium bicarbonate solution and then with water. Dry the organic layer with anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid or oil by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

While this compound itself is primarily used as a synthetic intermediate and in industrial applications like rubber vulcanization and corrosion inhibition, the benzothiazole scaffold is a "privileged structure" in medicinal chemistry.[1][3] The placement of the methyl groups at positions 2 and 6 influences the electron density and reactivity of the core, making it a valuable tool for studying structure-activity relationships (SAR).[1]

Derivatives of benzothiazole have been investigated for a wide array of therapeutic areas:

-

Oncology : Many benzothiazole derivatives exhibit potent anti-cancer activity.[8][9] They have been shown to induce apoptosis in cancer cells through various signaling pathways.

-

Neurodegenerative Diseases : The benzothiazole core is present in drugs like Riluzole, used to treat amyotrophic lateral sclerosis (ALS), highlighting its importance in targeting neurological conditions.[1]

-

Infectious Diseases : The scaffold is a component of various compounds with antibacterial and antifungal properties.[10][11]

-

Inflammation and Metabolic Diseases : Research has explored benzothiazole derivatives as anti-inflammatory agents and for their potential in treating diabetes.[1][6]

Signaling Pathways Targeted by Benzothiazole Derivatives

Specific derivatives of the benzothiazole scaffold have been shown to modulate key cellular signaling pathways involved in cancer cell proliferation and survival. While pathways for this compound itself are not extensively documented, studies on closely related analogs provide insight into the mechanism of action for this class of compounds.

For example, the novel benzothiazole derivative PB11 has been shown to induce apoptosis in glioblastoma and cervical cancer cell lines by suppressing the PI3K/AKT signaling pathway .[12] This pathway is a critical regulator of cell survival, proliferation, and growth. Its inhibition leads to the activation of downstream apoptotic machinery.

Another derivative, BD926, triggers apoptosis in B-lymphoma cells by inducing an overproduction of Reactive Oxygen Species (ROS) , which in turn activates both the mitochondrial and endoplasmic reticulum stress pathways.[13] Furthermore, benzothiazole-based compounds have been rationally designed to act as potent inhibitors of the STAT3 signaling pathway , which is a key mediator of oncogenic signaling.[14]

Caption: Inhibition of the PI3K/AKT survival pathway by a benzothiazole derivative.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data for the parent compound benzothiazole and its derivatives indicate that compounds of this class should be handled with care. Benzothiazole is classified as toxic if swallowed or in contact with skin, and harmful if inhaled. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory. For biological applications, care should be taken to validate the compatibility of solvents like DMSO with the chosen assay.[1]

References

- 1. This compound | 2941-71-1 | Benchchem [benchchem.com]

- 2. This compound | C9H9NS | CID 76253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. PubChemLite - this compound (C9H9NS) [pubchemlite.lcsb.uni.lu]

- 5. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]

- 8. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. pcbiochemres.com [pcbiochemres.com]

- 10. mdpi.com [mdpi.com]

- 11. scielo.br [scielo.br]

- 12. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel water-soluble benzothiazole derivative BD926 triggers ROS-mediated B lymphoma cell apoptosis via mitochondrial and endoplasmic reticulum signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2,6-Dimethylbenzothiazole chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 2,6-Dimethylbenzothiazole, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, nomenclature, physicochemical properties, and provides detailed experimental protocols for its synthesis and analysis.

Chemical Structure and IUPAC Name

This compound is a substituted benzothiazole with two methyl groups attached to the bicyclic heteroaromatic ring system.

-

Chemical Structure:

The structure consists of a benzene ring fused to a thiazole ring, with methyl groups at position 2 of the thiazole ring and position 6 of the benzene ring.

-

IUPAC Name: 2,6-dimethyl-1,3-benzothiazole[1]

-

CAS Number: 2941-71-1[1]

-

Molecular Formula: C₉H₉NS[1]

-

SMILES: CC1=CC2=C(C=C1)N=C(S2)C[2]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 163.24 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Purity | ≥ 98% (GC) | [4] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Boiling Point | 132 °C at 20 mmHg | [4] |

| Density | 1.14 g/mL | [4] |

| Refractive Index | n20D 1.61 | [4] |

| Solubility | For biological assays, it is recommended to pre-dissolve the compound in DMSO (≤1% v/v final concentration). | [3] |

Table 3: Predicted Properties of this compound

| Property | Value | Reference |

| XlogP | 3.1 | [2] |

| Predicted Collision Cross Section ([M+H]⁺) | 129.4 Ų | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound

A common method for the synthesis of 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with an appropriate aldehyde or carboxylic acid derivative. The following protocol is a general procedure for the synthesis of 2-alkylbenzothiazoles.

Protocol: Synthesis of 2-Alkylbenzothiazoles via Condensation and Oxidation

This two-step procedure involves the initial formation of a 2-alkyl-2,3-dihydrobenzo[d]thiazole followed by oxidation to the corresponding benzothiazole.

Step 1: Preparation of 2-Alkyl-2,3-dihydrobenzo[d]thiazole

-

To a stirred solution of an aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).

-

Add 2-aminothiophenol (0.63 g, 5.0 mmol) dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 1.5–2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the molecular sieves.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent to obtain the 2-alkyl-2,3-dihydrobenzo[d]thiazole.[5]

Step 2: Oxidation to 2-Alkylbenzothiazole

A variety of oxidizing agents can be used for this step. A mild and efficient method involves using silica gel supported pyridinium chlorochromate (PCC).

-

Dissolve the purified 2-alkyl-2,3-dihydrobenzo[d]thiazole from Step 1 in a suitable solvent such as dichloromethane.

-

Add silica gel supported PCC to the solution.

-

Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Filter the reaction mixture through a pad of celite or silica gel to remove the chromium salts.

-

Evaporate the solvent under reduced pressure to yield the crude 2-alkylbenzothiazole.

-

Further purify the product by column chromatography or distillation if necessary.[5]

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Protocol: HPLC Analysis of this compound

This protocol describes a reverse-phase HPLC method suitable for the analysis of this compound.

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., Newcrom R1)[1]

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for MS compatibility)[1]

-

-

Mobile Phase Preparation:

-

Prepare a suitable mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture.

-

Acidify the mobile phase with a small amount of phosphoric acid (e.g., to a final concentration of 0.1%). For mass spectrometry detection, use formic acid instead.[1]

-

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent, such as acetonitrile or the mobile phase, to a known concentration.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Acetonitrile/Water with acid (isocratic or gradient elution can be optimized)

-

Flow Rate: Typically 1.0 mL/min

-

Detection: UV detection at a suitable wavelength (to be determined by UV scan of the analyte)

-

Injection Volume: 10-20 µL

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample solution.

-

Record the chromatogram and determine the retention time and peak area of this compound.

-

Quantification can be performed using an external standard calibration curve.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and analysis of this compound.

This guide provides foundational technical information for researchers working with this compound. For specific applications, further optimization of the described protocols may be necessary. Always adhere to laboratory safety protocols when handling chemicals.

References

- 1. Separation of Benzothiazole, 2,6-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. PubChemLite - this compound (C9H9NS) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 2941-71-1 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

Spectroscopic Analysis of 2,6-Dimethylbenzothiazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dimethylbenzothiazole, a heterocyclic compound of interest in chemical research and drug development. The elucidation of its molecular structure is paramount, and this is achieved through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document presents a detailed analysis of the expected spectroscopic data, experimental protocols for data acquisition, and a logical workflow for the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.[1] It provides detailed information about the chemical environment of magnetically active nuclei within a molecule.[1] For a molecule like this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

1.1. ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The expected ¹H NMR data for this compound is summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | d | 1H | H4 |

| ~7.5-7.6 | s | 1H | H7 |

| ~7.2-7.3 | d | 1H | H5 |

| ~2.8-2.9 | s | 3H | 2-CH₃ |

| ~2.4-2.5 | s | 3H | 6-CH₃ |

1.2. ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to a series of single peaks for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C2 |

| ~152 | C7a |

| ~135 | C6 |

| ~134 | C3a |

| ~127 | C5 |

| ~124 | C4 |

| ~121 | C7 |

| ~21 | 6-CH₃ |

| ~20 | 2-CH₃ |

1.3. Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solution is then filtered into a clean NMR tube.[1]

-

Internal Standard: A small amount of an internal standard, such as tetramethylsilane (TMS), is added to provide a reference point (δ = 0 ppm).[1]

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the acquisition parameters are set, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the lower sensitivity of the ¹³C nucleus.[2]

-

Data Processing: The raw data (Free Induction Decay - FID) is transformed into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

-

Analysis: The chemical shifts, multiplicities, coupling constants (for ¹H NMR), and integrals are analyzed to elucidate the molecular structure.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of the bonds.[3] It is a valuable tool for identifying the functional groups present in a molecule.[4]

2.1. IR Spectroscopic Data

The key IR absorption bands expected for this compound are presented in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3050-3000 | Weak-Medium | C-H stretch | Aromatic |

| ~2950-2850 | Weak-Medium | C-H stretch | Methyl (CH₃) |

| ~1610-1580 | Medium-Strong | C=N stretch | Thiazole ring |

| ~1500-1400 | Medium-Strong | C=C stretch | Aromatic ring |

| ~1450-1400 | Medium | C-H bend | Methyl (CH₃) |

| ~820-800 | Strong | C-H out-of-plane bend | 1,2,4-trisubstituted benzene |

2.2. Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is the thin solid film method:[5]

-

Sample Preparation: A small amount of solid this compound (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[5]

-

Film Deposition: A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[5] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]

-

Spectral Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer.[5]

-

Data Collection: The IR spectrum is recorded. The intensity of the peaks can be adjusted by adding more solution for weak peaks or diluting the solution for overly intense peaks.[5]

-

Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups and vibrational modes.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] It provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.[7]

3.1. Mass Spectrometric Data

The expected mass spectrometric data for this compound is shown in the table below. The molecular weight of this compound (C₉H₉NS) is approximately 163.24 g/mol .

| m/z | Relative Intensity | Assignment |

| 163 | High | [M]⁺ (Molecular ion) |

| 162 | Moderate | [M-H]⁺ |

| 148 | Moderate | [M-CH₃]⁺ |

| 121 | Low | [M-C₂H₂N]⁺ |

3.2. Experimental Protocol for Mass Spectrometry

A general protocol for mass spectrometry is as follows:

-

Sample Introduction: The sample is introduced into the mass spectrometer. For volatile compounds, this can be done via direct insertion or through a gas chromatograph (GC-MS).[8]

-

Ionization: The sample molecules are ionized. A common method is Electron Impact (EI), where high-energy electrons bombard the sample, leading to the formation of a radical cation (the molecular ion) and fragment ions.[8]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).[8]

-

Detection: The separated ions are detected, and their abundance is recorded.[8]

-

Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus m/z, is analyzed to determine the molecular weight and deduce the structure from the fragmentation pattern.[8]

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis and structural elucidation of an unknown compound like this compound is illustrated in the following diagram.

Caption: A logical workflow for the structural elucidation of this compound using spectroscopic methods.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of this compound. Each technique offers unique and complementary information, allowing for an unambiguous determination of the molecular structure. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, analysis, and application of this and related heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. amherst.edu [amherst.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. fiveable.me [fiveable.me]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Synthesis and Characterization of 2,6-Dimethylbenzothiazole: A Technical Guide

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-dimethylbenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a reliable synthetic protocol, purification methods, and a thorough analysis of its physicochemical and spectroscopic properties.

Introduction

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities and applications in various industrial sectors. The this compound scaffold, in particular, serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its unique chemical structure also imparts properties that make it useful as a corrosion inhibitor and a rubber vulcanization accelerator.[1] This guide aims to provide researchers and professionals in drug development with the essential technical information for the synthesis and characterization of this important compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Jacobson synthesis, which involves the cyclization of a 2-acylaminothiophenol. In this adapted protocol, 4-methyl-2-aminothiophenol reacts with acetic anhydride in a glacial acetic acid medium. The reaction proceeds through the formation of an N-acetylated intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final product.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

4-methyl-2-aminothiophenol

-

Acetic anhydride

-

Glacial acetic acid

-

5% Sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2-aminothiophenol in glacial acetic acid.

-

Slowly add acetic anhydride to the solution.[2]

-

Heat the reaction mixture to reflux (approximately 110-130°C) for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the dropwise addition of a 5% sodium hydroxide solution until the pH reaches approximately 7.0. This should be done in an ice bath to control the exothermic reaction.[3]

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from ethanol to yield the final product.[4]

Yield: The expected yield for this type of reaction is typically in the range of 70-85%, depending on the purity of the starting materials and the reaction conditions.

Synthesis Pathway of this compound

Figure 1: Synthesis pathway of this compound.

Purification and Characterization

The purity of the synthesized this compound is crucial for its subsequent use. Recrystallization is a common and effective method for purification. The characterization of the final product is performed using various spectroscopic and physical methods.

Purification Protocol: Recrystallization

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can maximize the yield of crystals.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

Experimental Workflow for Synthesis and Purification

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized this compound were confirmed by determining its physical properties and by spectroscopic analysis.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₉NS | [1] |

| Molecular Weight | 163.24 g/mol | [1] |

| Appearance | Colorless to almost colorless liquid | [1] |

| Boiling Point | 132 °C at 20 mmHg | [1] |

| Density | 1.14 g/cm³ | [1] |

| Refractive Index | n20/D 1.61 | [1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Aromatic H (H-4) |

| ~7.5 | s | 1H | Aromatic H (H-7) |

| ~7.2 | d | 1H | Aromatic H (H-5) |

| ~2.8 | s | 3H | C2-CH₃ |

| ~2.4 | s | 3H | C6-CH₃ |

Note: Predicted chemical shifts based on related structures. The exact values may vary depending on the solvent and instrument used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C2 |

| ~153 | C7a |

| ~135 | C3a |

| ~134 | C6 |

| ~127 | C5 |

| ~124 | C4 |

| ~121 | C7 |

| ~21 | C6-CH₃ |

| ~20 | C2-CH₃ |

Note: Predicted chemical shifts based on related structures. The exact values may vary depending on the solvent and instrument used.

FTIR (Fourier-Transform Infrared) Spectroscopy

The FTIR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (CH₃) |

| ~1600, ~1475 | C=C aromatic ring stretch |

| ~1520 | C=N stretch (benzothiazole) |

| ~1450, ~1375 | CH₃ bend |

| ~810 | C-H out-of-plane bend |

Note: Characteristic absorption ranges for the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z (mass-to-charge ratio) | Assignment |

| 163 | [M]⁺ (Molecular ion) |

| 162 | [M-H]⁺ |

| 148 | [M-CH₃]⁺ |

| 121 | Fragmentation of the benzothiazole ring |

Note: Expected major fragments based on the structure of this compound.

Conclusion

This technical guide has outlined a detailed and reliable method for the synthesis of this compound, along with its purification and comprehensive characterization. The provided experimental protocols and tabulated data serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science. The straightforward synthetic route and the detailed analytical data will facilitate the efficient production and verification of this important heterocyclic compound for further research and development endeavors.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]

- 4. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

A Comprehensive Technical Guide to 2,6-Dimethylbenzothiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of 2,6-Dimethylbenzothiazole. It is a heterocyclic aromatic organic compound that belongs to the family of benzothiazoles. This document details its structural characteristics, synthesis methodologies, chemical reactivity, and its significance as a scaffold in medicinal chemistry and drug development. Experimental protocols for its characterization and synthesis are also provided, along with visualizations of key chemical processes and pathways to facilitate a comprehensive understanding for researchers and professionals in the field.

Chemical Structure and Identifiers

This compound is characterized by a benzene ring fused to a thiazole ring, with methyl groups substituted at positions 2 and 6.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2,6-dimethyl-1,3-benzothiazole |

| CAS Number | 2941-71-1[1] |

| Molecular Formula | C₉H₉NS[2] |

| Molecular Weight | 163.24 g/mol |

| InChI Key | JEKCSLMWKCKDCC-UHFFFAOYSA-N[2] |

| SMILES | CC1=CC2=C(C=C1)N=C(S2)C[2] |

| PubChem CID | 76253[1] |

Physical Properties

This compound is typically a colorless to light yellow liquid under standard conditions. Its physical properties are summarized in the table below.

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 132 °C at 20 mmHg |

| Density | 1.14 g/cm³ |

| Refractive Index | n20D 1.61 |

Solubility

Based on its predominantly non-polar aromatic structure, this compound is expected to have low solubility in water but good solubility in common organic solvents.[3] For biological assays, it is often recommended to pre-dissolve the compound in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[3]

Table 3: Predicted Solubility of this compound

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | Polar Protic | Low | The molecule is largely non-polar. |

| Hexane | Non-Polar | Moderate | Favorable interactions with the non-polar regions. |

| Toluene | Non-Polar (Aromatic) | High | Favorable π-π stacking interactions.[3] |

| Dichloromethane (DCM) | Polar Aprotic | High | Good balance of polarity for dissolution.[3] |

| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether oxygen can act as a hydrogen bond acceptor.[3] |

| Ethanol | Polar Protic | Moderate | Can act as a hydrogen bond donor and acceptor. |

| Acetone | Polar Aprotic | High | The polar ketone group can interact with the benzothiazole moiety.[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of compounds.[3] |

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: Representative ¹H NMR Spectral Data for a 2,6-Disubstituted Benzothiazole Derivative (in DMSO-d₆) [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.2 | s | 3H | -CH₃ at C6 |

| ~2.1 | s | 3H | -CH₃ at C2 |

| ~7.4 | d | 1H | Aromatic H |

| ~7.0 | d | 1H | Aromatic H |

| ~6.7 | dd | 1H | Aromatic H |

Table 5: Representative ¹³C NMR Spectral Data for a 2,6-Disubstituted Benzothiazole Derivative (in DMSO-d₆) [4]

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C2 |

| ~153 | C7a |

| ~145 | C3a |

| ~139 | Aromatic C-H |

| ~132 | Aromatic C-H |

| ~120 | Aromatic C-H |

| ~114 | Aromatic C-H |

| ~104 | Aromatic C-H |

| ~22 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorptions corresponding to its functional groups.[5]

Table 6: Characteristic IR Absorption Bands for this compound [5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (from -CH₃) |

| ~1600 | Medium-Strong | C=N stretch (thiazole ring) |

| ~1500, ~1450 | Strong | Aromatic C=C ring stretching |

| ~810 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The predicted mass-to-charge ratios (m/z) for various adducts are presented below.[2]

Table 7: Predicted Mass Spectrometry Data for this compound [2]

| Adduct | Predicted m/z |

| [M]⁺ | 163.04503 |

| [M+H]⁺ | 164.05286 |

| [M+Na]⁺ | 186.03480 |

| [M+K]⁺ | 202.00874 |

| [M-H]⁻ | 162.03830 |

Chemical Properties and Reactivity

The chemical reactivity of this compound is influenced by the electron-donating methyl groups, which affect the electron density of the benzothiazole core.[7]

-

Oxidation : The sulfur atom in the thiazole ring can be oxidized to the corresponding sulfoxides and sulfones.[7]

-

Reduction : The benzothiazole ring can be reduced to yield the corresponding amines or thiols.[7]

-

Reactions at the Methyl Group : The methyl group at the C2 position is particularly reactive and can undergo condensation reactions.

-

Cross-Coupling Reactions : The benzothiazole scaffold can participate in intramolecular carbon-sulfur cross-coupling reactions.[7]

-

Synthesis of Complex Heterocycles : It serves as a building block in three-component condensation reactions to produce more complex heterocyclic systems.[7]

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various methods, primarily involving the construction of the thiazole ring onto a substituted benzene precursor.[7]

General Synthetic Routes

-

Oxidative Cyclization of Thioformanilides : This is a common approach where an appropriately substituted aminothiophenol derivative undergoes oxidative cyclization.[7]

-

Condensation Reactions : Reaction of a substituted 2-aminothiophenol with aldehydes, ketones, or acids.[7]

-

Green Chemistry Approaches : Modern synthetic methods utilize microwave irradiation or ultrasound to promote the reaction, often resulting in shorter reaction times, higher yields, and milder conditions.[7]

References

- 1. This compound | C9H9NS | CID 76253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H9NS) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Benzothiazole, 2,6-dimethyl- [webbook.nist.gov]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. This compound | 2941-71-1 | Benchchem [benchchem.com]

A Technical Guide to the Solubility of 2,6-Dimethylbenzothiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dimethylbenzothiazole in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility based on the general properties of benzothiazole derivatives and provides detailed experimental protocols for researchers to determine precise solubility values.

Core Concepts: Understanding Benzothiazole Solubility

Benzothiazole and its derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science.[1] Their solubility is a critical factor in drug development, influencing formulation, bioavailability, and efficacy.[1] The solubility of these compounds is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.[2]

The structure of this compound, with its aromatic benzothiazole core and two methyl groups, suggests it is a relatively non-polar molecule. This structural characteristic indicates a higher solubility in non-polar and moderately polar organic solvents. The presence of the methyl groups at the 2 and 6 positions influences the electron density and reactivity of the benzothiazole core, which in turn affects its physical and chemical properties, including solubility.[3]

Solubility Data

Table 1: Experimental Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Acetone | e.g., 25 | e.g., UV-Vis Spectroscopy | ||

| e.g., Dichloromethane | e.g., 25 | e.g., HPLC | ||

| e.g., Toluene | e.g., 25 | e.g., Gravimetric | ||

| e.g., Hexane | e.g., 25 | e.g., Gravimetric | ||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., HPLC |

General Solubility Profile of Benzothiazole Derivatives:

-

Good Solubility: Generally, benzothiazole and its derivatives are soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[4] Other benzothiazole derivatives have shown good solubility in solvents like THF and chloroform.[5]

-

Limited Aqueous Solubility: Due to their predominantly non-polar character, benzothiazoles exhibit low solubility in water.[4]

Experimental Protocols for Solubility Determination

To obtain accurate and reproducible solubility data for this compound, a systematic experimental approach is essential. The following protocols outline standard methods for determining solubility.

Shake-Flask Method for a Saturated Solution

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Vials with tight-fitting caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm or 0.45 µm) or centrifuge

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials.[1]

-

Accurately add a known volume or mass of the desired organic solvent to each vial.[1]

-

Tightly cap the vials to prevent solvent evaporation.[1]

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C, 37 °C).[1]

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.[6]

-

Separate the saturated supernatant from the excess solid by either centrifugation or filtration through a chemically inert filter.[6]

Quantification of Dissolved Solute

Once a clear, saturated solution is obtained, the concentration of dissolved this compound can be determined using several analytical techniques.

a) Gravimetric Analysis

-

Accurately pipette a known volume of the clear saturated supernatant into a pre-weighed, dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature below the compound's boiling point).

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

The mass of the dissolved solute can be calculated by subtracting the initial weight of the container.

-

Solubility is then expressed as mass of solute per volume of solvent (e.g., g/100 mL).

b) UV-Vis Spectroscopy

-

Determine the λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across a range of UV-visible wavelengths to determine the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations in the same solvent.[6] Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.[6]

-

Sample Analysis: Take an aliquot of the clear saturated solution, dilute it accurately with the same solvent to bring the concentration within the linear range of the calibration curve, and measure its absorbance at λmax.[6]

-

Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

c) High-Performance Liquid Chromatography (HPLC)

-

Method Development: Develop an HPLC method capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system. Create a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Take an aliquot of the clear saturated solution, dilute it accurately with a suitable solvent (preferably the mobile phase), and inject it into the HPLC system.[6]

-

Concentration Calculation: Determine the peak area of the compound in the sample chromatogram and use the calibration curve to calculate the concentration of the diluted sample.[6] Finally, calculate the concentration of the original saturated solution.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Solvent Miscibility Table [sigmaaldrich.com]

- 3. This compound | 2941-71-1 | Benchchem [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and Synthesis of 2,6-Dimethylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical discovery and evolution of synthetic methodologies for 2,6-dimethylbenzothiazole, a significant scaffold in medicinal chemistry and materials science. This document provides a comprehensive overview of key synthetic routes, detailed experimental protocols, and a comparative analysis of their efficiencies.

A Historical Perspective: From Hofmann's Discovery to Modern Methodologies

The journey into the world of benzothiazoles began in 1879 with the pioneering work of August Wilhelm von Hofmann, who first reported the synthesis of 2-substituted benzothiazoles. His work laid the foundation for the development of this important class of heterocyclic compounds. While the exact date of the first synthesis of this compound is not definitively documented in readily available literature, its development is intrinsically linked to the broader exploration of benzothiazole chemistry that followed Hofmann's discovery.

One of the earliest and most classical methods for benzothiazole synthesis is the Jacobson synthesis , which involves the oxidative cyclization of N-arylthioamides. This method, though historically significant, often requires harsh reaction conditions and can result in moderate yields.

The evolution of organic synthesis has led to the development of more efficient and versatile methods for the preparation of this compound and its derivatives. These modern approaches often involve the condensation of a substituted 2-aminothiophenol with a suitable electrophile, providing a more direct and higher-yielding route to the desired product.

Core Synthetic Strategies and Experimental Protocols

The synthesis of this compound can be broadly categorized into several key strategies. Below are detailed protocols for some of the most significant methods.

Synthesis from p-Toluidine (A Historical Analogue Approach)

While a direct historical protocol for this compound is elusive, a well-documented synthesis of the closely related 2-amino-6-methylbenzothiazole from p-toluidine provides insight into early synthetic strategies. This method involves the reaction of p-toluidine with sodium thiocyanate and sulfuryl chloride.[1]

Experimental Protocol:

A solution of 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene is prepared in a 3-liter three-necked, round-bottom flask fitted with a stirrer, reflux condenser, thermometer, and dropping funnel. Over a period of 5 minutes, 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid is added dropwise. To the finely divided suspension of p-toluidine sulfate is added 90 g (1.1 moles) of sodium thiocyanate, and the mixture is heated for 3 hours at 100°C (internal temperature) in an oil bath. The solution, which now contains the thiourea, is cooled to 30°C, and 180 g (108 ml, 1.34 moles) of sulfuryl chloride is added over a period of 15 minutes, ensuring the temperature does not exceed 50°C. The mixture is kept at 50°C for 2 hours. The chlorobenzene is then removed by filtration. The solid residue is dissolved in 1 liter of hot water, and the remainder of the solvent is removed by a current of steam. The solution is filtered and made alkaline with concentrated ammonium hydroxide. The precipitated product is filtered, washed with water, and recrystallized from ethanol-water.[1]

Yield: 105–110 g (64–67%)[1]

Condensation of 4-Methyl-2-aminothiophenol with Acetic Anhydride

A more direct and modern approach involves the reaction of the appropriately substituted 2-aminothiophenol with an acylating agent. A patented method describes the synthesis of 2-methylbenzothiazole derivatives from 2-aminothiophenol halides and acetic anhydride in glacial acetic acid.[2] This can be adapted for the synthesis of this compound starting from 4-methyl-2-aminothiophenol.

Experimental Protocol:

To a reaction flask containing 185.00 ml of glacial acetic acid, 31.93 g (0.20 mol) of 2-amino-4-chlorothiophenol and 26.50 ml (0.28 mol) of acetic anhydride are added. The reaction mixture is heated to 120°C for 1 hour. After cooling to room temperature, the mixture is filtered. The filtrate is then cooled to 2°C in an ice-water bath, and the pH is adjusted to ~7.0 by the slow dropwise addition of a 3 wt% sodium hydroxide solution. The product is then extracted with an organic solvent, and the solvent is removed by distillation to yield the 2-methylbenzothiazole derivative.[2]

Yield: (Not specified for this compound, but this general method is reported to be high-yielding).

Palladium-Catalyzed Intramolecular C-S Bond Formation

Recent advancements in catalysis have provided highly efficient methods for the synthesis of benzothiazole derivatives. One such method involves the palladium-catalyzed intramolecular C-S bond formation from N-arylcyanothioformamides. This approach has been successfully applied to synthesize 6-methylbenzo[d]thiazole-2-carbonitrile.[3]

Experimental Protocol:

-

Step 1: Synthesis of N-(4-methylphenyl)cyanothioformamide: p-Toluidine is condensed with Appel salt (1.1 equiv) in the presence of pyridine (2.0 equiv) in dichloromethane at room temperature for 1 hour to give the corresponding imino-1,2,3-dithiazole. This intermediate is then treated with 3 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to produce N-(4-methylphenyl)cyanothioformamide in a 46% yield.[3]

-

Step 2: Cyclization to 6-methylbenzo[d]thiazole-2-carbonitrile: The N-(4-methylphenyl)cyanothioformamide is dissolved in a 1:1 mixture of DMSO and DMF. To this solution, 20 mol% of PdCl2, 50 mol% of CuI, and 2 equivalents of tetrabutylammonium bromide (TBAB) are added. The reaction mixture is heated at 120°C for 4 hours.[3]

Yield: 70% for 6-methylbenzo[d]thiazole-2-carbonitrile.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound and its close analogues, providing a comparative overview of different synthetic methodologies.

| Method | Starting Materials | Reagents/Catalysts | Reaction Conditions | Yield | Reference |

| Historical Analogue (2-amino-6-methyl) | p-Toluidine, Sodium Thiocyanate | H₂SO₄, Sulfuryl Chloride, NH₄OH | 100°C, 3h; then 50°C, 2h | 64-67% | [1] |

| Condensation (General Method) | 2-Amino-4-chlorothiophenol, Acetic Anhydride | Glacial Acetic Acid, NaOH | 120°C, 1h | High | [2] |

| Palladium-Catalyzed Cyclization | N-(4-methylphenyl)cyanothioformamide | PdCl₂, CuI, TBAB | 120°C, 4h in DMSO/DMF | 70% | [3] |

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core reaction pathways and experimental workflows for the synthesis of this compound.

Caption: Synthesis of 2-amino-6-methylbenzothiazole from p-toluidine.

Caption: Condensation synthesis of this compound.

Caption: General experimental workflow for benzothiazole synthesis.

Characterization Data

The identity and purity of synthesized this compound are confirmed through various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts and coupling constants provide valuable information about the substitution pattern on the benzothiazole ring.

-

¹³C NMR: The carbon-13 NMR spectrum will show characteristic peaks for the carbon atoms of the benzothiazole core and the methyl substituents.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular formula (C₉H₉NS). Fragmentation patterns can further confirm the structure. The NIST WebBook provides mass spectral data for 2,6-dimethyldibenzothiophene, a related compound, which can offer comparative insights.[4]

Conclusion

The synthesis of this compound has evolved significantly from the early foundational work on benzothiazoles. Modern synthetic methods offer high yields and greater functional group tolerance, making this important heterocyclic scaffold readily accessible for applications in drug discovery and materials science. This guide provides a comprehensive overview of the key synthetic strategies, enabling researchers to select and implement the most suitable method for their specific needs. Further research into green and catalytic methods will continue to refine the synthesis of this versatile molecule.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]

- 3. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides [mdpi.com]

- 4. 2,6-Dimethyldibenzothiophene [webbook.nist.gov]

A Technical Guide to the Theoretical and Experimental NMR Shifts of 2,6-Dimethylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Comparison of Expected ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 2,6-Dimethylbenzothiazole. These values are estimations based on the analysis of published data for similar benzothiazole structures and general principles of NMR spectroscopy. The numbering convention used for the assignments is provided in the molecular structure diagram below.

| Atom Number | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| 2 | C | - | 165-170 |

| 2-CH₃ | C, H | 2.7 - 2.9 (s) | 18-22 |

| 4 | C, H | 7.7 - 7.9 (d) | 121-124 |

| 5 | C, H | 7.2 - 7.4 (d) | 125-128 |

| 6 | C | - | 133-136 |

| 6-CH₃ | C, H | 2.4 - 2.6 (s) | 20-23 |

| 7 | C, H | 7.6 - 7.8 (s) | 120-123 |

| 8 | C | - | 152-155 |

| 9 | C | - | 134-137 |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS). The expected multiplicities are indicated in parentheses (s = singlet, d = doublet). The actual coupling constants would need to be determined from an experimental spectrum.

Molecular Structure and Numbering

The following diagram illustrates the molecular structure of this compound with the IUPAC numbering system used for the assignment of NMR signals.

A Technical Guide to the Quantum Chemical Analysis of 2,6-Dimethylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2,6-dimethylbenzothiazole. Benzothiazole derivatives are a cornerstone in medicinal chemistry, and understanding their quantum mechanical characteristics is pivotal for the rational design of novel therapeutic agents. This document details the standard computational protocols, including Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis. Due to a lack of specific published computational data for this compound, this guide utilizes data from closely related and well-studied benzothiazole derivatives to illustrate these methodologies and the expected quantitative outcomes. All protocols and data interpretations are directly applicable to the analysis of this compound.

Introduction to Quantum Chemical Calculations for Benzothiazole Derivatives

Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[1] Their derivatives are of significant interest to medicinal and organic chemists due to their wide range of biological activities, including antimicrobial, anti-tumor, and anti-inflammatory properties.[1] The specific placement of substituents, such as the methyl groups in this compound, significantly influences the molecule's electron density, reactivity, and ultimately its pharmacological profile.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in computational chemistry and drug discovery.[2] These methods allow for the accurate prediction of molecular properties, offering profound insights that can guide experimental work. Key applications include:

-

Molecular Geometry Optimization: Predicting the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

-

Vibrational Spectroscopy: Simulating infrared (IR) and Raman spectra to aid in the characterization and identification of the molecule.

-

Electronic Properties: Analyzing the distribution of electrons, identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and calculating the energy gap, which is crucial for understanding chemical reactivity and electronic transitions.[1]

-

Chemical Reactivity: Using calculated parameters to predict sites of electrophilic and nucleophilic attack.

-

Intramolecular Interactions: Employing Natural Bond Orbital (NBO) analysis to understand charge delocalization and hyperconjugative interactions within the molecule.

This guide outlines the theoretical and experimental protocols for a comprehensive quantum chemical analysis of this compound.

Methodologies and Experimental Protocols

The foundation of a theoretical investigation of a molecule like this compound lies in Density Functional Theory (DFT). The following section details the typical computational workflow.

Computational Details: A Standard Protocol

A robust and widely accepted method for quantum chemical calculations on benzothiazole derivatives involves the use of the Gaussian suite of programs. The following protocol is a standard approach:

-

Initial Structure: The initial 3D structure of this compound is drawn using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field.

-

DFT Optimization: The ground state geometry is then fully optimized without any symmetry constraints using DFT. A common and effective combination of functional and basis set is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional with the 6-311G(d,p) basis set.[3]

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also yield the theoretical IR and Raman spectra.

-

Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine electronic properties. This includes the energies of the HOMO and LUMO, the molecular electrostatic potential (MEP), and Mulliken population analysis for atomic charges.

-

NBO Analysis: Natural Bond Orbital (NBO) analysis is conducted to investigate intramolecular bonding, charge delocalization, and hyperconjugative interactions between donor (Lewis-type) and acceptor (non-Lewis-type) orbitals.

-

Solvent Effects: To simulate a more realistic chemical environment, calculations can be repeated using a solvent model, such as the Polarizable Continuum Model (PCM).

The logical workflow for these computational studies is illustrated in the diagram below.

Data Presentation and Interpretation

This section presents the types of quantitative data obtained from quantum chemical calculations. As previously noted, due to the absence of specific published data for this compound, the following tables contain representative data from computational studies on closely related benzothiazole derivatives, calculated at a similar level of theory (B3LYP/6-311G(d,p)). This data serves to illustrate the expected values and their interpretation.

Optimized Molecular Geometry

Geometry optimization provides the most stable conformation of the molecule. The key bond lengths and angles determine the molecule's three-dimensional shape.

Table 1: Representative Theoretical Geometrical Parameters for a Benzothiazole Derivative.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-S1 | 1.76 | S1-C1-N2 | 114.5 |

| C1-N2 | 1.31 | C1-N2-C7 | 105.2 |

| N2-C7 | 1.40 | N2-C7-C2 | 115.8 |

| C2-C7 | 1.39 | C7-C2-S1 | 104.5 |

| C2-C3 | 1.41 | C2-C3-C4 | 118.9 |

| C3-C4 | 1.38 | C3-C4-C5 | 121.3 |

| C4-C5 | 1.40 | C4-C5-C6 | 120.1 |

| C5-C6 | 1.39 | C5-C6-C7 | 118.7 |

Note: The data in this table is illustrative and based on calculations for substituted benzothiazoles. The numbering of atoms corresponds to the standard benzothiazole ring system.

Vibrational Analysis

Theoretical vibrational frequencies are crucial for interpreting experimental IR and Raman spectra. The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors.

Table 2: Representative Calculated Vibrational Frequencies and Assignments for a Benzothiazole Derivative.

| Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment (Potential Energy Distribution, %) |

| 3060 | 3065 | Aromatic C-H stretch |

| 2925 | 2930 | Methyl C-H symmetric stretch |

| 1610 | 1615 | C=N stretch |

| 1580 | 1585 | Aromatic C=C stretch |

| 1450 | 1455 | Methyl C-H bending |

| 1240 | 1245 | C-N stretch |

| 820 | 825 | Aromatic C-H out-of-plane bend |

Note: This is a selection of key vibrational modes. A full analysis would include all normal modes of vibration.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are key orbitals in determining the electronic properties and reactivity of a molecule. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability.[1] A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.[1]

Table 3: Representative Frontier Molecular Orbital Energies and Related Parameters for Benzothiazole Derivatives.

| Molecule | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Chemical Hardness (η) |

| Benzothiazole | -8.98 | -0.50 | 8.48 | 8.98 | 0.50 | 4.24 |

| 2-Methylbenzothiazole | -8.69 | -0.45 | 8.24 | 8.69 | 0.45 | 4.12 |

| 2-Aminobenzothiazole | -8.81 | -0.39 | 8.42 | 8.81 | 0.39 | 4.21 |

Note: Data is illustrative and sourced from semi-empirical calculations on benzothiazole derivatives. DFT values would differ but show similar trends.

The relationship between these electronic properties and the resulting chemical reactivity is depicted below.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. It is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions. The stabilization energy, E(2), associated with the delocalization of electrons from a donor NBO (i) to an acceptor NBO (j) is a key output.

Table 4: Representative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Benzothiazole Derivative.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N2 | π(C1-S1) | 18.5 | Lone Pair -> Antibonding π |

| LP(1) S1 | π(C1-N2) | 12.3 | Lone Pair -> Antibonding π |

| π(C2-C7) | π(C3-C4) | 22.1 | π -> Antibonding π (Ring Delocalization) |

| σ(C-H)methyl | σ(C-C) | 5.2 | σ -> Antibonding σ (Hyperconjugation) |

Note: LP denotes a lone pair, π denotes a pi-bond, and σ denotes a sigma-bond. The E(2) value quantifies the strength of the interaction.

Application in Drug Development

The data generated from quantum chemical calculations on this compound can be directly applied to drug development in several ways:

-

Structure-Activity Relationship (SAR) Studies: By calculating properties for a series of derivatives, researchers can build models that correlate electronic properties (like HOMO/LUMO energies or atomic charges) with biological activity.

-

Metabolic Stability Prediction: The molecular electrostatic potential (MEP) can identify electron-rich regions susceptible to oxidative metabolism, allowing for the design of more stable analogues.

-

Receptor Binding Analysis: The optimized geometry and charge distribution provide an accurate representation of the molecule for molecular docking studies, helping to predict and understand its binding mode to a biological target.

The logical progression from computational analysis to potential therapeutic applications is outlined below.

Conclusion

Quantum chemical calculations offer a powerful, non-experimental approach to characterizing novel molecules like this compound. By employing established DFT methods, researchers can gain fundamental insights into the structural, electronic, and spectroscopic properties of this compound. This theoretical data is invaluable for interpreting experimental results, understanding structure-activity relationships, and guiding the design of new benzothiazole derivatives with enhanced therapeutic potential. While specific computational studies on this compound are yet to be published, the protocols and illustrative data presented in this guide provide a robust framework for initiating and interpreting such an investigation.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 2,6-Dimethylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the crystal structure analysis of 2,6-dimethylbenzothiazole. While a definitive crystal structure for this compound is not widely available in the public domain, this document outlines the expected experimental protocols and data presentation based on the analysis of closely related benzothiazole derivatives. Understanding the three-dimensional arrangement of atoms in the solid state is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design.

Introduction to the Crystallography of Benzothiazoles

Benzothiazoles are a significant class of heterocyclic compounds that form the scaffold of numerous pharmacologically active agents. Their biological activity is intrinsically linked to their molecular geometry, conformation, and the intricate network of intermolecular interactions they form in the solid state. Single-crystal X-ray diffraction is the gold standard for unambiguously determining these structural features, providing precise data on bond lengths, bond angles, and crystal packing.

Experimental Protocols

The determination of a crystal structure is a meticulous process that encompasses synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of this compound